
TC Lpa5 4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TC LPA5 4: Diese Verbindung hemmt die Lysophosphatidsäure-induzierte Aggregation isolierter menschlicher Blutplättchen und zeigt Selektivität für den Lysophosphatidsäure-Rezeptor 5 gegenüber über 80 anderen getesteten Zielmolekülen . Es wird hauptsächlich in der wissenschaftlichen Forschung verwendet, um die Rolle des Lysophosphatidsäure-Rezeptors 5 in verschiedenen biologischen Prozessen zu untersuchen.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Der detaillierte Syntheseweg und die Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben .
Industrielle Produktionsmethoden: Die industrielle Produktion von TC LPA5 4 erfolgt typischerweise unter kontrollierten Bedingungen, um eine hohe Reinheit und Ausbeute zu gewährleisten. Die Verbindung wird in spezialisierten Einrichtungen synthetisiert, die für die Handhabung komplexer organischer Synthese- und Reinigungsprozesse ausgestattet sind .
Analyse Chemischer Reaktionen
Biochemical Interactions and Receptor Binding
TC LPA5 4 selectively inhibits LPAR5 (IC<sub>50</sub> = 0.8 µM in LPAR5-expressing RH7777 cells) and demonstrates minimal off-target activity against 80+ other receptors, including other LPAR subtypes . Key interactions include:
-
Hydrogen bonding between its carboxylic acid group and catalytic residues (e.g., GLU225, GLU343) in heparanase (HPSE) .
-
Ionic interactions with lysine residues (e.g., LYS231, LYS232) in the HPSE binding pocket .
-
Hydrophobic interactions mediated by its methoxyphenyl and cyclohexylphenyl groups, stabilizing binding to LPAR5 .
Table 1: Binding Affinity and Selectivity of this compound
Target | IC<sub>50</sub> / K<sub>d</sub> | Key Residues Involved | Citation |
---|---|---|---|
LPAR5 | 0.8 µM | GLU225, LYS231, TYR298 | |
HPSE | 10 µM | GLU343, GLN270, ARG272 | |
NSD2 (histone methyltransferase) | ~50 µM | Catalytic SAM-binding domain |
Structural Activity Relationships (SAR)
Modifications to this compound’s structure impact its potency and binding dynamics:
-
Hexane Ring (Ring 4): Replacement with aromatic rings (e.g., benzene) reduces HPSE inhibition due to loss of hydrophobic interactions with TYR298 and TYR348 .
-
Methoxy Group (Ring 2): Removal decreases LPAR5 antagonism by 60%, highlighting its role in stabilizing interactions with GLN270 .
-
Chloride Substituent (Ring 1): Enhances binding to LPAR5 but is dispensable for HPSE inhibition .
Table 2: Impact of Structural Modifications on Activity
Modification | Effect on LPAR5 IC<sub>50</sub> | Effect on HPSE IC<sub>50</sub> |
---|---|---|
Removal of methoxy group | ↑ 2.5-fold | ↑ 5-fold |
Replacement of hexane with benzene | ↑ 10-fold | ↑ 15-fold |
Chloride substitution | Minimal change | No significant effect |
Mechanistic Inhibition in Cellular Systems
This compound disrupts LPA-mediated signaling pathways in cancer and immune cells:
-
Thyroid Cancer: Inhibits LPA-induced PI3K/Akt/mTOR activation (IC<sub>50</sub> = 55.9–103.0 µM across papillary thyroid carcinoma cell lines) . Pretreatment with this compound reduces phosphorylated Akt and p70S6K1 by >80% .
-
CD8+ T Cells: Suppresses LPA5-mediated calcium signaling and ERK activation, impairing granule exocytosis (e.g., CD107a surface expression ↓ 40%) .
-
Intestinal Stem Cells: Induces apoptosis (↑ 3-fold caspase-3 activity) and reduces proliferation (↓ 50% Ki67+ cells) in Lpar5-deficient models .
Table 3: Functional Effects of this compound in Disease Models
Wissenschaftliche Forschungsanwendungen
Thyroid Cancer
In thyroid cancer studies, TC LPA5 4 has demonstrated significant antitumor activity. For instance, in vivo experiments using CGTH-W3 xenograft models in nude mice revealed that treatment with this compound resulted in a notable delay in tumor growth, with an inhibitory rate of approximately 46.7% . The compound's IC50 values for inhibiting cell proliferation varied among different thyroid cancer cell lines, indicating its potential as a targeted therapy for specific subtypes of thyroid cancer .
Heparanase Inhibition
Recent findings have identified this compound as a promising inhibitor of heparanase (HPSE) in high-throughput screening assays. The compound exhibited an IC50 of 10 μM against HPSE, suggesting its utility in targeting this enzyme, which plays a critical role in tumor metastasis and angiogenesis . Molecular docking studies further elucidated the interaction between this compound and HPSE, highlighting its potential for development as a novel therapeutic agent.
Modulation of Immune Responses
Research indicates that LPAR5 signaling can significantly influence T cell responses. In studies involving wild-type and Lpar5-deficient mice, it was observed that Lpar5 deficiency enhanced antigen-specific killing by CD8 T cells, suggesting that this compound could be leveraged to improve immunotherapeutic strategies against tumors . This modulation of immune responses positions this compound as a candidate for enhancing the efficacy of cancer immunotherapies.
Comprehensive Data Tables
Application Area | Cell Lines/Models | IC50 Values (μM) | Effects Observed |
---|---|---|---|
Thyroid Cancer | CGTH-W3 | 103.0 | Inhibited proliferation and migration |
TPC-1 | 84.9 | Inhibited proliferation and migration | |
B-CPAP | 55.9 | Inhibited proliferation | |
BHT-101 | 57.17 | Inhibited proliferation | |
Heparanase Inhibition | HPSE Activity | 10 | Inhibition observed in high-throughput screening |
Case Study: Thyroid Carcinoma Progression
A study analyzed the expression levels of LPAR5 in papillary thyroid carcinoma (PTC) tissues using The Cancer Genome Atlas (TCGA) database alongside immunohistochemistry assays. Findings indicated that higher levels of LPAR5 correlated with increased tumor aggressiveness . Subsequent treatment with this compound demonstrated a significant reduction in tumor cell viability and motility.
Case Study: Immune Response Enhancement
In a model investigating CD8 T cell responses, the administration of this compound led to enhanced cytotoxic activity against tumor cells when combined with peptide-pulsed target cells . This suggests that targeting LPAR5 may provide a dual benefit: inhibiting tumor growth while simultaneously boosting immune surveillance.
Wirkmechanismus
TC LPA5 4 exerts its effects by specifically binding to and inhibiting lysophosphatidic acid receptor 5. This inhibition prevents lysophosphatidic acid from activating the receptor, thereby blocking downstream signaling pathways involved in cell proliferation, migration, and other cellular processes. The molecular targets and pathways involved include the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival and growth .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- 1-Oleoyllysophosphatidsäure-Natrium
- DBIBB
- Ki16425
- AM966
- Tetradecylphosphonat
- ASP6432
- H2L 5765834
- BMS-986020
Einzigartigkeit: TC LPA5 4 ist einzigartig in seiner hohen Selektivität für den Lysophosphatidsäure-Rezeptor 5 gegenüber anderen Lysophosphatidsäure-Rezeptoren und seinen starken inhibitorischen Wirkungen auf die Lysophosphatidsäure-induzierte Blutplättchenaggregation und die Proliferation von Krebszellen .
Biologische Aktivität
TC LPA5 4 is a selective antagonist of the lysophosphatidic acid receptor 5 (LPA5), which has garnered attention for its role in various biological processes, including cancer progression and immune modulation. This compound, chemically known as 5-(3-Chloro-4-cyclohexylphenyl)-1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylic acid , exhibits a potent inhibitory effect on LPA-induced cellular activities, making it a valuable tool in biomedical research.
This compound functions primarily as an antagonist to the LPA5 receptor, with an IC50 value of 0.8 μM in LPA5-RH7777 cells. Its selectivity is notable, as it demonstrates significant inhibition of LPA-induced effects while showing minimal activity against over 80 other screened targets . The compound effectively inhibits LPA-induced aggregation of isolated human platelets, highlighting its potential applications in cardiovascular research .
In Vitro Studies
Research has demonstrated that this compound can significantly inhibit the proliferation and migration of thyroid carcinoma cells. In particular, studies involving the CGTH-W3 and TPC-1 cell lines showed that treatment with this compound resulted in decreased cell proliferation and migration. The compound also delayed tumor growth in xenograft models using nude mice, indicating its potential as a therapeutic agent against thyroid cancer .
In Vivo Studies
In vivo experiments have further elucidated the biological activity of this compound. For instance, administration of this antagonist in models of cerebral ischemia (tMCAO) revealed a protective effect against brain damage. Mice treated with this compound exhibited reduced infarction and neurological deficits following reperfusion, alongside decreased microglial activation . This suggests that this compound may play a critical role in neuroprotection during ischemic events.
Case Study: Thyroid Carcinoma
A study published in Cancer Science highlighted the effects of this compound on thyroid carcinoma cell lines. The findings showed that the compound inhibited cell growth and migration in vitro and delayed tumor growth in vivo. Specifically, the combination of this compound with PI3K and mTOR inhibitors resulted in a significant reduction in Akt phosphorylation, demonstrating its potential to interfere with pro-tumorigenic signaling pathways .
Case Study: Immune Modulation
Another significant study explored the role of this compound in modulating CD8 T cell responses. It was found that activation of the LPA5 receptor by lysophosphatidic acid could impair T cell activation and promote an exhausted phenotype. By using this compound to block this receptor, researchers observed enhanced T cell function and improved anti-tumor immunity, suggesting that targeting LPAR5 could be a viable strategy for cancer immunotherapy .
Summary of Biological Activities
Research Findings Overview
Study Focus | Findings | Publication |
---|---|---|
Thyroid carcinoma | Inhibition of proliferation and migration | Cancer Science |
Cerebral ischemia | Reduced damage and improved outcomes | Journal of Neuroinflammation |
Immune checkpoint modulation | Improved T cell responses | Nature Communications |
Eigenschaften
IUPAC Name |
5-(3-chloro-4-cyclohexylphenyl)-1-(3-methoxyphenyl)pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O3/c1-29-18-9-5-8-17(13-18)26-22(14-21(25-26)23(27)28)16-10-11-19(20(24)12-16)15-6-3-2-4-7-15/h5,8-15H,2-4,6-7H2,1H3,(H,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNALUYKEGYUHQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=CC(=N2)C(=O)O)C3=CC(=C(C=C3)C4CCCCC4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.